molecular formula C19H24N2O5S B4721392 N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide

Cat. No.: B4721392
M. Wt: 392.5 g/mol
InChI Key: ZVGHVEUNNBQNCE-UHFFFAOYSA-N
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Description

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C17H23NO5S It is known for its unique structural features, which include a butylsulfamoyl group attached to a phenyl ring and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide typically involves the following steps:

    Formation of the Butylsulfamoyl Group: The butylsulfamoyl group can be introduced to the phenyl ring through a sulfonation reaction, where butylamine reacts with a sulfonyl chloride derivative.

    Coupling with 2,6-Dimethoxybenzamide: The resulting intermediate is then coupled with 2,6-dimethoxybenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The butylsulfamoyl group may play a crucial role in binding to these targets, while the dimethoxybenzamide moiety can modulate the compound’s overall activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylsulfamoyl-phenyl)-acetamide: Similar structure but with an acetamide group instead of a dimethoxybenzamide moiety.

    N-(4-butylsulfamoyl-phenyl)-3-fluorobenzamide: Contains a fluorine atom on the benzamide ring, which can alter its reactivity and biological activity.

Uniqueness

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide is unique due to the presence of both the butylsulfamoyl and dimethoxybenzamide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-4-5-13-20-27(23,24)15-11-9-14(10-12-15)21-19(22)18-16(25-2)7-6-8-17(18)26-3/h6-12,20H,4-5,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGHVEUNNBQNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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